4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-thiophen-2-yl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-13-5-3-6-14(8-7-13)11(15)12-10-4-2-9-16-10/h2,4,9H,3,5-8H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLWJSPRRIHFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the diazepane intermediate.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(furan-2-yl)-1,4-diazepane-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
4-methyl-N-(pyridin-2-yl)-1,4-diazepane-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
4-methyl-N-(benzyl)-1,4-diazepane-1-carboxamide: Similar structure but with a benzyl group instead of a thiophene ring.
Uniqueness
4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide can be represented by the following molecular formula:
- Molecular Formula : C12H16N2OS
- Molecular Weight : 236.34 g/mol
The compound features a diazepane ring, which contributes to its biological activity, particularly in neurological and anti-inflammatory contexts.
Pharmacological Effects
Research indicates that 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce apoptosis under stress conditions, potentially through the activation of neurotrophic factors .
- Anticancer Potential : Preliminary studies suggest that 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models .
The biological activity of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in inflammatory pathways, thus exerting its anti-inflammatory effects.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide significantly reduced levels of TNF-alpha and IL-6 in serum after induced inflammation. This reduction was associated with improved clinical scores in models of arthritis .
Case Study 2: Neuroprotection
In a neurotoxic model using SH-SY5Y cells exposed to oxidative stress, treatment with the compound resulted in a marked decrease in cell death compared to untreated controls. The study highlighted the upregulation of BDNF (Brain-Derived Neurotrophic Factor) as a potential mechanism for its neuroprotective effects .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
